molecular formula C11H11N3O5 B224388 Isoniazid alpha-ketoglutaric acid CAS No. 1152-31-4

Isoniazid alpha-ketoglutaric acid

Cat. No.: B224388
CAS No.: 1152-31-4
M. Wt: 265.22 g/mol
InChI Key: CCBSJXHUMYNUKH-MDWZMJQESA-N
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Description

It has the molecular formula C11H11N3O5 and a molecular weight of 265.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoniazid alpha-ketoglutaric acid typically involves the reaction of isoniazid with α-ketoglutaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoniazid alpha-ketoglutaric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The pyridine ring in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve solvents like water, ethanol, or dichloromethane, and may require heating or cooling to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acid derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

Isoniazid alpha-ketoglutaric acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to pyridine metabolism.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoniazid alpha-ketoglutaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are related to pyridine metabolism and the regulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.

    α-Ketoglutaric Acid: An important intermediate in the Krebs cycle and a precursor for the synthesis of amino acids.

Uniqueness

Isoniazid alpha-ketoglutaric acid is unique due to its combination of a pyridine ring and a hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1152-31-4

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid

InChI

InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+

InChI Key

CCBSJXHUMYNUKH-MDWZMJQESA-N

SMILES

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O

Synonyms

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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